

potential off-target effects of JNJ0966

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Compound of Interest

Compound Name: JNJ0966

Cat. No.: B15579790

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Technical Support Center: JNJ-79635322

Important Note: Information for a drug named "**JNJ0966**" could not be located. Based on recent clinical trial data for Johnson & Johnson oncology drugs, this technical support center has been created for JNJ-79635322, a novel trispecific antibody. It is assumed that "**JNJ0966**" may have been a typographical error.

This document is intended for researchers, scientists, and drug development professionals to provide technical support and address potential questions regarding the investigational drug JNJ-79635322.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of JNJ-79635322?

A1: JNJ-79635322 is a trispecific antibody that simultaneously targets two antigens on myeloma cells, B-cell maturation antigen (BCMA) and G-protein coupled receptor family C group 5 member D (GPRC5D), and the CD3 receptor on T-cells.[1][2][3] This dual-antigen targeting is designed to enhance the specificity of T-cell-mediated killing of myeloma cells and potentially overcome tumor heterogeneity and treatment resistance.[3][4][5] The cross-linkage of T-cells with myeloma cells activates the T-cells to eliminate the cancer cells.[2] The CD3 binding domain has a low affinity, which contributes to a manageable cytokine release syndrome (CRS) profile.[4][6]

Q2: What are the most common adverse events observed with JNJ-79635322 in clinical trials?

A2: Based on initial Phase 1 trial results, the most common adverse events (AEs) include cytokine release syndrome (CRS), nail and taste-related AEs, neutropenia, and non-rash skin AEs.[6][7] Infections are also a common AE.[7][8] For a detailed breakdown of frequencies and grades, please refer to the data tables below.

Q3: What is known about GPRC5D-related "on-target, off-tumor" toxicities with JNJ-79635322?

A3: GPRC5D is expressed on some normal tissues, which can lead to "on-target, off-tumor" toxicities. With JNJ-79635322, GPRC5D-related AEs have been observed, primarily manifesting as oral and skin toxicities.[8][9] These include taste-related AEs (dysgeusia), dry mouth, dysphagia, and skin and nail changes.[1][3][8][10] However, the incidence and severity of these AEs with JNJ-79635322 are reported to be lower and of shorter duration compared to the bispecific antibody talquetamab, which also targets GPRC5D.[8][10]

Q4: How is Cytokine Release Syndrome (CRS) managed in patients treated with JNJ-79635322?

A4: Cytokine Release Syndrome (CRS) is a common AE with T-cell engaging therapies. In the clinical trial for JNJ-79635322, a step-up dosing strategy was implemented to mitigate the risk of severe CRS.[6][8] Prophylactic administration of tocilizumab has also been shown to significantly reduce the incidence and severity of CRS.[11][12] In the absence of prophylactic tocilizumab, the CRS rate was 69%, with most events being Grade 1 or 2. With prophylactic tocilizumab, the rate decreased to 20%, with all events being Grade 1.[12]

Troubleshooting Guides

Managing Common Adverse Events in Preclinical and Clinical Research

Observed Issue	Potential Cause	Recommended Action/Monitoring
Cytokine Release Syndrome (CRS)	T-cell activation and cytokine release	- Implement a step-up dosing schedule in study protocols. - Consider prophylactic measures such as tocilizumab administration. - Monitor subjects for signs of CRS (fever, hypoxia, hypotension).
Oral Toxicities (Dysgeusia, Dry Mouth)	On-target binding to GPRC5D in oral tissues	- Document and grade taste changes and other oral symptoms. - Provide supportive care as needed. - Note that these effects have been reported as less severe and of shorter duration compared to other GPRC5D-targeting agents. [8] [10]
Neutropenia	Hematologic toxicity	- Monitor complete blood counts regularly. - In clinical settings, consider the use of growth factors (e.g., G-CSF) if clinically indicated.
Infections	Immunosuppressive effects of therapy and potential hypogammaglobulinemia	- Monitor for signs and symptoms of infection. - In clinical settings, monitor immunoglobulin levels and consider intravenous immunoglobulin (IVIG) replacement if levels are low. [10]
Skin and Nail Changes	On-target binding to GPRC5D in skin and nail beds	- Document and grade any rashes, skin changes, or nail abnormalities. - Provide

supportive dermatological care
as needed.

Quantitative Data Summary

Table 1: Common Treatment-Emergent Adverse Events (TEAEs) in Patients Treated with JNJ-79635322 (All Grades)

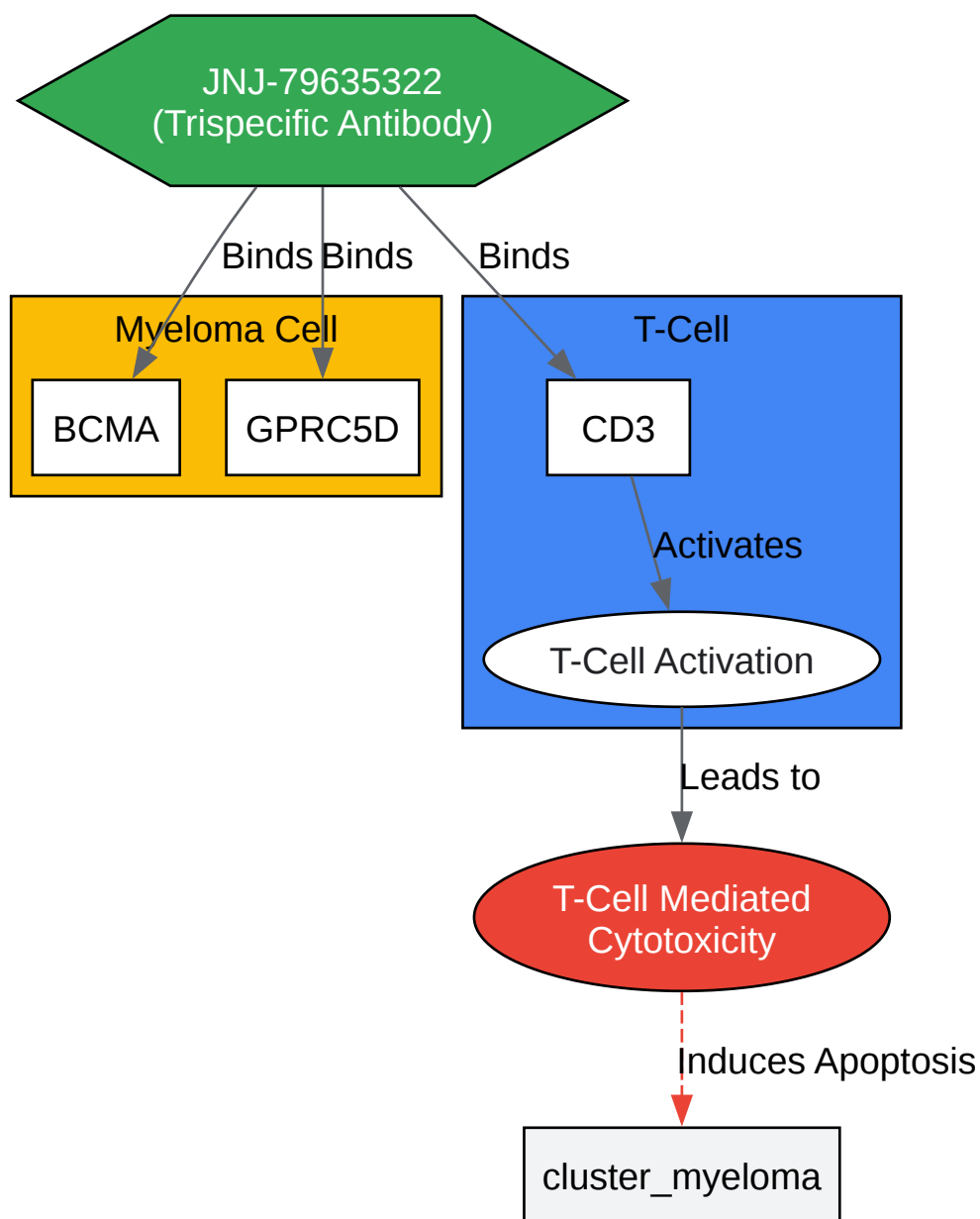
Adverse Event	Frequency (%) ^[6] ^[7]
Any TEAE	99
Infections	75
Cytokine Release Syndrome (CRS)	59
Nail AEs	56
Taste AEs	56
Neutropenia	48
Non-rash skin AEs	47
Weight Decrease	16
Rashes	16
Immune effector Cell-Associated Neurotoxicity Syndrome (ICANS)	2

Table 2: Grade 3/4 Treatment-Emergent Adverse Events (TEAEs)

Adverse Event	Frequency (%) ^[6] ^[7]
Neutropenia	41
Infections	28
Non-rash skin AEs	1
Cytokine Release Syndrome (CRS)	0
Weight Decrease	0
Rashes	0

Visualizations

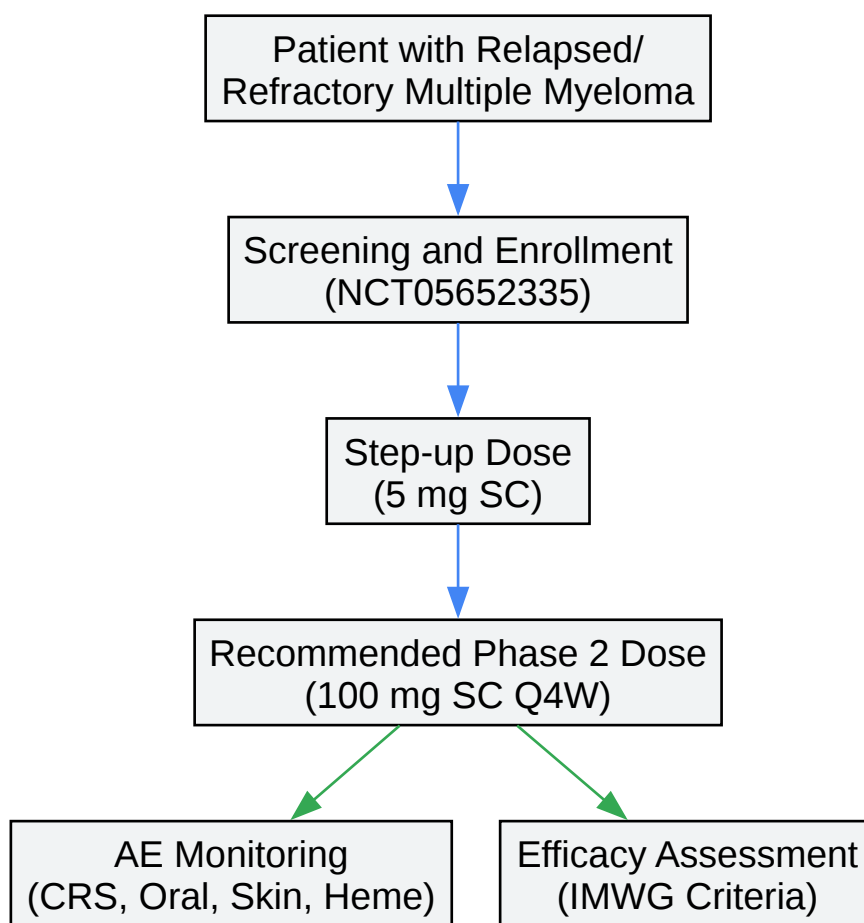
Signaling Pathway



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Caption: Mechanism of action of JNJ-79635322 trispecific antibody.

Experimental Workflow



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Caption: Simplified workflow for the Phase 1 clinical trial of JNJ-79635322.

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